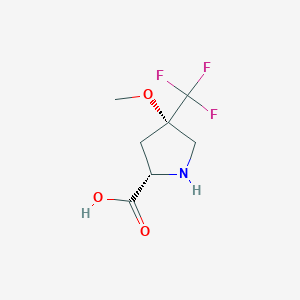

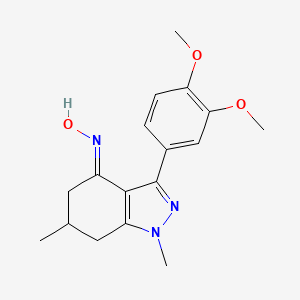

![molecular formula C13H10F3N3OS B2501251 N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 866155-06-8](/img/structure/B2501251.png)

N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide, commonly known as M344, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment. M344 is a member of the benzamide class of histone deacetylase (HDAC) inhibitors and has been shown to have potent anti-tumor activity in vitro and in vivo.

Applications De Recherche Scientifique

Polymorphic Forms and Hydrogen Bonding

The study by Glidewell et al. (2003) explores the polymorphic forms of a closely related compound, 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one. This research provides insights into the different crystalline structures and hydrogen bonding patterns of such compounds (Glidewell, Low, Marchal, & Quesada, 2003).

Synthesis and Structural Analysis

The thesis by 許嘉儒 (2011) discusses the synthesis and structural analysis of benzene-1,4-dicarboxamide derivatives and their metal complexes, which includes studies on compounds similar to N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide (許嘉儒, 2011).

Capillary Electrophoresis Studies

Ye et al. (2012) conducted a study on nonaqueous capillary electrophoretic separation of compounds including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, which is structurally similar to this compound. This provides insights into analytical methods applicable to similar compounds (Ye, Huang, Li, Xiang, & Xu, 2012).

NF-kappaB and AP-1 Gene Expression Inhibition

A study by Palanki et al. (2000) investigated compounds structurally similar to this compound for their ability to inhibit NF-kappaB and AP-1 gene expression. This research is crucial for understanding the potential therapeutic applications of such compounds (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).

Regioselective Synthesis and Chemical Properties

Dos Santos et al. (2015) reported on the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which highlights the chemical properties and synthesis methods relevant to compounds structurally related to this compound (Dos Santos, da Silveira, Souza, Lobo, Bonacorso, Martins, & Zanatta, 2015).

Mécanisme D'action

Target of Action

The primary target of this compound is the Angiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. By interacting with this receptor, the compound can influence vascular development and homeostasis.

Mode of Action

It is known to interact with its target, the angiopoietin-1 receptor, potentially altering its function

Propriétés

IUPAC Name |

N-(2-methylsulfanylpyrimidin-4-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3OS/c1-21-12-17-6-5-10(19-12)18-11(20)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQWXRRSPQYRML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

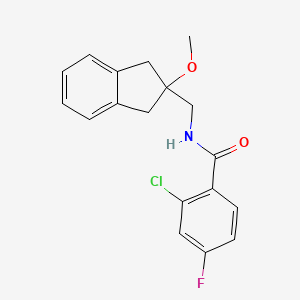

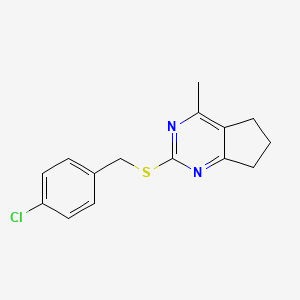

![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)

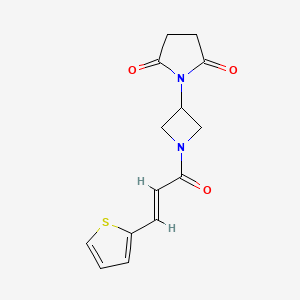

![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)

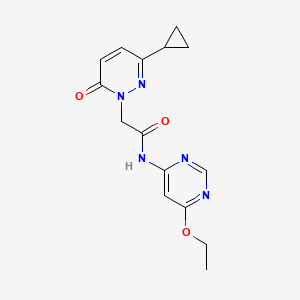

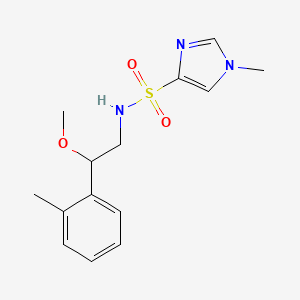

![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)

![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2501185.png)

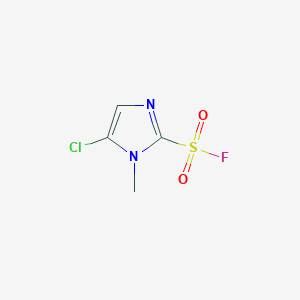

![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)